molecular formula C26H22N4O2S B2795492 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 536705-45-0

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2795492
CAS No.: 536705-45-0
M. Wt: 454.55
InChI Key: VYTKYUPLGZUWDA-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H22N4O2S and its molecular weight is 454.55. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H22N3O2SC_{28}H_{22}N_3O_2S with a molar mass of 515.62 g/mol. The structure features a pyrimidoindole core, which is known for its diverse biological activities. The presence of the thioether group and the acetamide moiety enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine and indole exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains such as E. coli and S. aureus . In vitro studies suggest that the thioether linkage in this compound may enhance its interaction with microbial targets.

2. Antitumor Activity

Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. The presence of the indole structure has been associated with inhibition of cancer cell proliferation . A structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrimidine ring can significantly affect antitumor activity.

3. Antiviral Activity

Compounds containing heterocycles like pyrimidine have been investigated for their antiviral properties. They have demonstrated inhibition against viral replication in various models . The specific activity against viruses such as HCV and HIV has been noted in related compounds, suggesting potential for similar effects in our compound.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and viral replication.
  • Interference with DNA/RNA Synthesis : The structural characteristics may allow for interaction with nucleic acids, disrupting replication processes.

Case Studies

A review of literature reveals several case studies involving related compounds:

  • Antibacterial Studies : A derivative with a similar thioether structure was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Efficacy : In vitro assays demonstrated that certain analogs led to apoptosis in cancer cell lines through activation of caspase pathways .
  • Antiviral Effects : A study showed that related pyrimidine derivatives inhibited HCV NS5B polymerase activity with IC50 values in the low micromolar range .

Data Tables

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
Compound AAntibacterialE. coli10
Compound BAntitumorHeLa cells15
Compound CAntiviralHCV NS5B0.35

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-16-12-17(2)14-19(13-16)30-25(32)24-23(20-10-6-7-11-21(20)28-24)29-26(30)33-15-22(31)27-18-8-4-3-5-9-18/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTKYUPLGZUWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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